5-((4-Carboxyphenyl)carbamoyl)isophthalic acid
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Overview
Description
5-((4-Carboxyphenyl)carbamoyl)isophthalic acid is a chemical compound with the molecular formula C16H11NO7 and a molecular weight of 329.26 g/mol It is known for its unique structure, which includes a carboxyphenyl group and an isophthalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Carboxyphenyl)carbamoyl)isophthalic acid typically involves the reaction of isophthalic acid derivatives with 4-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 25-50°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-((4-Carboxyphenyl)carbamoyl)isophthalic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or alcohols under specific conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anhydrides, while reduction can produce amines or alcohols .
Scientific Research Applications
5-((4-Carboxyphenyl)carbamoyl)isophthalic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a diagnostic tool.
Industry: It is used in the production of advanced materials, coatings, and other industrial products
Mechanism of Action
The mechanism of action of 5-((4-Carboxyphenyl)carbamoyl)isophthalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Isophthalic acid: A simpler compound with similar structural features but lacking the carboxyphenyl group.
Terephthalic acid: Another related compound with a different arrangement of carboxyl groups on the benzene ring.
4-Aminobenzoic acid: A precursor used in the synthesis of 5-((4-Carboxyphenyl)carbamoyl)isophthalic acid.
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields .
Properties
Molecular Formula |
C16H11NO7 |
---|---|
Molecular Weight |
329.26 g/mol |
IUPAC Name |
5-[(4-carboxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C16H11NO7/c18-13(17-12-3-1-8(2-4-12)14(19)20)9-5-10(15(21)22)7-11(6-9)16(23)24/h1-7H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
InChI Key |
FJDWUENXJLIUFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC(=CC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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